molecular formula C8H7ClN2O2 B590685 4-[(E)-Methoxydiazenyl]benzoyl chloride CAS No. 138724-05-7

4-[(E)-Methoxydiazenyl]benzoyl chloride

Cat. No.: B590685
CAS No.: 138724-05-7
M. Wt: 198.606
InChI Key: PWHJOKRXIXIHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-Methoxydiazenyl]benzoyl chloride is a benzoyl chloride derivative featuring a methoxydiazenyl (–N=N–OCH₃) substituent at the para position of the benzene ring. The diazenyl group (N=N) in the (E)-configuration introduces unique electronic and steric properties, making the compound highly reactive in electrophilic and coupling reactions.

Properties

CAS No.

138724-05-7

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.606

IUPAC Name

4-(methoxydiazenyl)benzoyl chloride

InChI

InChI=1S/C8H7ClN2O2/c1-13-11-10-7-4-2-6(3-5-7)8(9)12/h2-5H,1H3

InChI Key

PWHJOKRXIXIHBA-UHFFFAOYSA-N

SMILES

CON=NC1=CC=C(C=C1)C(=O)Cl

Synonyms

Benzoyl chloride, 4-(methoxyazo)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Benzoyl Chloride Derivatives

Compound Name Substituent Molecular Formula Key Properties/Applications Reactivity Profile
This compound –N=N–OCH₃ (para) C₈H₆ClN₂O₂ Photoinitiators, azo coupling reactions High (electron-withdrawing diazenyl)
4-Methoxybenzoyl chloride –OCH₃ (para) C₈H₇ClO₂ Pharmacological intermediates (e.g., dopamine receptor ligands) Moderate (electron-donating methoxy)
4-(Trifluoromethyl)benzoyl chloride –CF₃ (para) C₈H₄ClF₃O Agrochemicals, pharmaceuticals High (strong electron-withdrawing CF₃)
4-(Methylthio)benzoyl chloride –SMe (para) C₈H₇ClOS Fluorescent probes, polymerization initiators Moderate (polarizable SMe group)
4-Nitrobenzoyl chloride –NO₂ (para) C₇H₄ClNO₃ Hydrazone synthesis for drug design Very high (strong electron-withdrawing NO₂)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-[(E)-Methoxydiazenyl]benzoyl chloride, and how do reaction conditions influence product purity?

  • Methodology :

  • Route 1 : React 4-[(E)-Methoxydiazenyl]benzoic acid with thionyl chloride (SOCl₂) in anhydrous toluene or DMF under reflux. Monitor completion via TLC or FT-IR for disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) .
  • Route 2 : Use oxalyl chloride (COCl)₂ with catalytic DMF in dichloromethane at 0–25°C. This method minimizes side reactions due to milder conditions .
  • Critical Factors : Moisture must be excluded to prevent hydrolysis. Use inert atmosphere (N₂/Ar) and molecular sieves. The E/Z isomerism of the diazenyl group can be controlled by temperature and solvent polarity during synthesis.

Q. How does the methoxydiazenyl group influence the reactivity of the benzoyl chloride moiety compared to other substituents (e.g., methoxy or methylthio)?

  • Mechanistic Insight :

  • The methoxydiazenyl group combines resonance donation (from the methoxy group) and electron-withdrawing effects (from the diazenyl group), altering the electrophilicity of the acyl chloride. This dual effect can accelerate nucleophilic acyl substitution compared to 4-methoxybenzoyl chloride (resonance-stabilized) or 4-(methylthio)benzoyl chloride (stronger electron donation) .
  • Experimental Validation : Compare reaction rates with amines/alcohols using kinetic studies (e.g., NMR monitoring). For example, the diazenyl group may enhance reactivity toward bulky nucleophiles due to reduced steric hindrance .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Analytical Workflow :

  • FT-IR : Confirm acyl chloride C=O stretch (~1770–1810 cm⁻¹) and diazenyl N=N stretch (~1450–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm). The E-isomer shows distinct coupling patterns compared to Z .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect hydrolysis byproducts (e.g., carboxylic acid) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis during the synthesis and handling of this compound?

  • Best Practices :

  • Synthesis : Use rigorously dried solvents (e.g., distilled over CaH₂) and Schlenk-line techniques. Add SOCl₂ dropwise to avoid exothermic side reactions .
  • Storage : Store under argon at –20°C in amber vials with desiccants (e.g., silica gel). Confirm stability via periodic FT-IR checks .
  • In Situ Use : Generate the acyl chloride immediately before use in downstream reactions (e.g., peptide coupling) to minimize degradation .

Q. How can computational modeling (e.g., DFT) predict the electronic effects of the methoxydiazenyl group on reaction pathways?

  • Methodology :

  • Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with analogs like 4-trifluoromethylbenzoyl chloride to quantify substituent effects on electrophilicity .
  • Case Study : Simulate transition states for nucleophilic attack (e.g., by amines) to predict regioselectivity or byproduct formation. Validate with experimental kinetic data .

Q. How does this compound perform in cross-coupling reactions compared to other benzoyl chlorides with electron-donating groups?

  • Comparative Analysis :

  • Reactivity : The diazenyl group may act as a directing group in metal-catalyzed couplings (e.g., Suzuki-Miyaura), enhancing ortho-selectivity. Contrast with 4-methoxybenzoyl chloride, which lacks this directing capability .
  • Byproduct Analysis : Use GC-MS to identify homocoupling byproducts (e.g., biaryls) when Pd catalysts are employed. Optimize ligand choice (e.g., SPhos vs. XPhos) to suppress undesired pathways .

Q. How should researchers address contradictory data regarding the stability of this compound under varying pH conditions?

  • Resolution Strategy :

  • Controlled Hydrolysis Studies : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis monitoring at λ_max (~270 nm for acyl chloride). Compare degradation rates to identify optimal storage buffers .
  • Contradiction Source : Discrepancies may arise from trace moisture in solvents. Replicate experiments using Karl Fischer titration to quantify water content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.